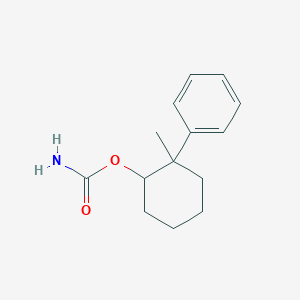![molecular formula C10H22O4P B13768615 Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl is a chemical compound with the molecular formula C9H21O4P. It is known for its unique structure, which includes a phosphoranyl group bonded to an ethoxy and a 1-methyl-2-propenyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl typically involves the reaction of triethyl phosphite with 1-methyl-2-propenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranyl oxides.
Reduction: Reduction reactions can convert it into phosphoranyl hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoranyl oxides, while substitution reactions can produce a variety of phosphoranyl derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl involves its reactivity with various chemical species. The phosphoranyl group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in various chemical transformations, where the compound acts as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxyphosphoranyl: Similar in structure but lacks the 1-methyl-2-propenyl group.
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl chloride: Contains a chloride group instead of an ethoxy group.
This compound bromide: Contains a bromide group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the 1-methyl-2-propenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H22O4P |
|---|---|
Poids moléculaire |
237.25 g/mol |
InChI |
InChI=1S/C10H22O4P/c1-6-10(5)14-15(11-7-2,12-8-3)13-9-4/h6,10H,1,7-9H2,2-5H3 |
Clé InChI |
HTJXNFIAPKXHNC-UHFFFAOYSA-N |
SMILES canonique |
CCO[P](OCC)(OCC)OC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
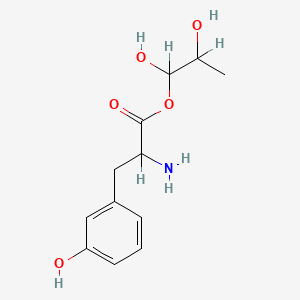

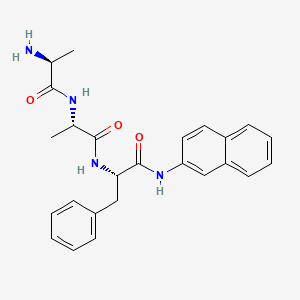
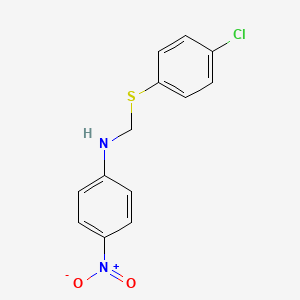
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
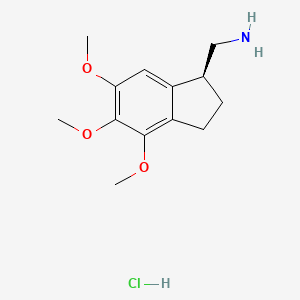
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

